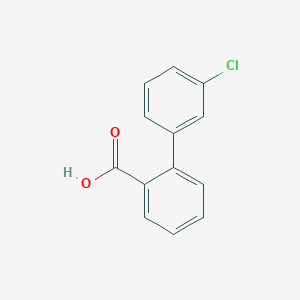

2-(3-chlorophenyl)benzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLGZILIGYWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373887 | |

| Record name | 2-(3-chlorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73178-79-7 | |

| Record name | 2-(3-chlorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73178-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Class of Benzoic Acid Derivatives and Biaryl Carboxylic Acids

2-(3-chlorophenyl)benzoic acid is a bifunctional organic compound, characterized by the presence of both a carboxylic acid group and a biaryl motif. This positions it within two important classes of organic compounds: benzoic acid derivatives and biaryl carboxylic acids.

Benzoic Acid Derivatives: As a derivative of benzoic acid, the simplest aromatic carboxylic acid, this compound shares certain fundamental chemical properties. nih.govsamipubco.com The carboxylic acid group (-COOH) imparts acidic characteristics and provides a reactive site for a variety of chemical transformations, such as esterification and amidation. benthamdirect.comresearchgate.net These reactions are fundamental in organic synthesis for creating a diverse array of derivative compounds.

Biaryl Carboxylic Acids: The defining feature of this compound is its biaryl structure, where two phenyl rings are directly connected. This structural class is of paramount importance in medicinal chemistry and materials science. The spatial arrangement of the two aromatic rings can lead to atropisomerism, a form of chirality arising from restricted rotation around the single bond connecting the rings. This three-dimensional structure is often crucial for biological activity. Biaryl carboxylic acids are recognized as key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of 2-(3-chlorophenyl)benzoic acid in modern research is primarily as a synthetic intermediate or a structural scaffold for the development of more complex molecules.

In Organic Synthesis: The synthesis of biaryl compounds is a central theme in organic chemistry. scispace.com Methodologies such as the Suzuki-Miyaura cross-coupling reaction are often employed for the creation of the biaryl bond. scispace.com More recent advancements have explored the use of carboxylic acids themselves as aryl group donors in decarbonylative coupling reactions, presenting an alternative pathway to biaryl synthesis. scispace.com While specific research on the synthesis of this compound is not extensively documented in dedicated studies, its preparation can be conceptualized through established methods like the Ullmann condensation. For instance, the copper-catalyzed reaction between 2-chlorobenzoic acid and 3-chloroaniline (B41212) can yield N-aryl anthranilic acid derivatives, which are structurally related and synthesized through similar principles. nih.gov

In Medicinal Chemistry: While this compound itself is not a known therapeutic agent, its core structure is found in molecules of medicinal interest. It is structurally analogous to the fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) which are N-arylanthranilic acids. benthamdirect.comresearchgate.netnih.govresearchgate.net The fenamates, such as mefenamic acid and flufenamic acid, are known for their analgesic and anti-inflammatory properties. nih.govresearchgate.net The structural similarity suggests that derivatives of this compound could be explored for similar or novel biological activities. Research into biarylalkyl carboxylic acid amides has shown promise in developing treatments for diseases like schistosomiasis, highlighting the potential of this chemical class. nih.gov

Overview of Existing Research Trajectories and Identification of Knowledge Gaps Pertaining to the Chemical Compound

Rational Design of Synthetic Routes to Substituted Benzoic Acids

The rational design of synthetic routes for substituted benzoic acids like this compound involves a careful selection of reactions that allow for precise control over regioselectivity and functional group compatibility.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Palladium-catalyzed approaches for biaryl construction)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of biaryl systems. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. researchgate.netfujifilm.com This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. fujifilm.com

For the synthesis of this compound, two primary Suzuki coupling strategies can be envisioned:

Strategy A: Coupling of (2-carboxyphenyl)boronic acid with 1-bromo-3-chlorobenzene.

Strategy B: Coupling of (3-chlorophenyl)boronic acid with 2-bromobenzoic acid. nih.gov

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. The palladium catalyst, often in the form of Pd(OAc)₂ or a pre-formed complex with phosphine (B1218219) ligands like dppf, is crucial for the catalytic cycle. nih.govnih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

| Component | Function | Examples |

|---|---|---|

| Aryl Halide | Electrophilic coupling partner | 1-bromo-3-chlorobenzene, 2-bromobenzoic acid |

| Aryl Boronic Acid | Nucleophilic coupling partner | (2-carboxyphenyl)boronic acid, (3-chlorophenyl)boronic acid nih.gov |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, PdCl₂(dppf) nih.gov |

| Base | Activates boronic acid | K₂CO₃, Na₂CO₃, K₃PO₄ fujifilm.comnih.gov |

| Solvent | Reaction medium | Toluene/water, DMF nih.gov |

The efficiency of the Suzuki coupling can be influenced by the nature of the substituents on both coupling partners. Electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide generally enhance the reaction rate.

Carboxylation Strategies for Aromatic Scaffolds, including Grignard and Organolithium Reagent-Mediated Methods

Carboxylation provides a direct route to introduce a carboxylic acid group onto an aromatic ring. This can be achieved through the reaction of an organometallic intermediate with carbon dioxide.

Grignard Reagent-Mediated Carboxylation:

This classic method involves the formation of a Grignard reagent from an aryl halide, which is then reacted with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. libretexts.orggoogle.com Subsequent acidification yields the desired carboxylic acid. libretexts.orgyoutube.com For the synthesis of this compound, this would entail the formation of a Grignard reagent from a dihalobiphenyl precursor, such as 2-bromo-3'-chlorobiphenyl.

The key steps are:

Formation of Grignard Reagent: Reaction of an aryl halide with magnesium metal in an ethereal solvent. youtube.com

Carboxylation: Nucleophilic attack of the Grignard reagent on carbon dioxide. youtube.com

Acidification: Protonation of the carboxylate salt to yield the carboxylic acid. youtube.com

A significant limitation of this method is the incompatibility of Grignard reagents with acidic protons, meaning that functional groups like -OH, -NH, and -SH must be protected. libretexts.org

Organolithium Reagent-Mediated Carboxylation:

Similar to Grignard reagents, organolithium reagents can be used for carboxylation. They are typically more reactive than their Grignard counterparts. An aryllithium species can be generated via lithium-halogen exchange or by direct deprotonation of an aromatic C-H bond (metalation). Reaction with carbon dioxide followed by acidic workup affords the carboxylic acid. The addition of two equivalents of an organolithium reagent to a carboxylic acid can lead to the formation of a ketone. masterorganicchemistry.com

Directed Ortho Metalation (DoM) and Functionalization Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govdiva-portal.org It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base (typically an alkyllithium), directing deprotonation to the adjacent ortho position. nih.gov The resulting aryllithium intermediate can then be trapped with an electrophile.

The carboxylic acid group itself can act as a directing group for ortho-lithiation. acs.orgresearchgate.net However, this requires careful control of reaction conditions to prevent the organolithium reagent from adding to the carbonyl group of the carboxylic acid. unblog.fr Often, a more robust directing group is employed, which can later be converted to a carboxylic acid. For instance, an amide group, such as N,N-diethylamide, is an excellent directing group. nih.gov

A potential DoM strategy for synthesizing this compound could involve:

Synthesis of N,N-diethyl-3-chlorobenzamide.

Directed ortho-lithiation of this amide.

Reaction of the resulting aryllithium with an appropriate electrophile to introduce a group that can be subsequently converted to a benzoic acid.

Alternatively, the carboxylate group can direct the metalation of unprotected benzoic acids under specific conditions, often using hindered lithium amide bases like lithium tetramethylpiperidide (LTMP) to minimize nucleophilic attack at the carbonyl. unblog.frorganic-chemistry.org

Acylation and Friedel-Crafts Reactions leading to Benzoic Acid Precursors

Friedel-Crafts reactions provide a classical method for forming carbon-carbon bonds with aromatic rings. libretexts.orggoogle.com While Friedel-Crafts alkylation can suffer from issues like polyalkylation and carbocation rearrangements, Friedel-Crafts acylation is a more reliable method for introducing an acyl group onto an aromatic ring. libretexts.orgmasterorganicchemistry.com

A potential route to a precursor for this compound could involve the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640). This would yield 2-(4-chlorobenzoyl)benzoic acid. While this provides the biaryl ketoacid structure, the chloro-substituent is in the para position rather than the desired meta position. A more direct Friedel-Crafts approach to this compound is not straightforward due to the regioselectivity of the reaction.

However, an intramolecular Friedel-Crafts reaction can be a key step in the synthesis of fluorenone structures, which can be precursors to biaryl compounds. researchgate.net A mild method for Friedel-Crafts acylation using carboxylic acids, cyanuric chloride, pyridine (B92270), and AlCl₃ has been developed, allowing for both inter- and intramolecular acylations at room temperature. acs.org

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally friendly methods.

Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. ijprdjournal.com The use of microwave irradiation can lead to significantly reduced reaction times, often from hours to minutes, and can also result in higher yields and purities of the desired products. ijprdjournal.comtandfonline.com This is due to the efficient and uniform heating of the reaction mixture. ijprdjournal.com

MAOS has been successfully applied to various reactions relevant to the synthesis of benzoic acid derivatives, including:

The hydrolysis of amides to carboxylic acids.

The synthesis of 1,3-benzodioxole (B145889) derivatives from catechols and benzoic acids. tandfonline.com

The synthesis of 2-arylbenzoxazoles. jocpr.com

The application of microwave heating can make synthetic procedures more energy-efficient and can reduce the use of hazardous solvents, aligning with the principles of green chemistry. ijprdjournal.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Often hours | Typically minutes ijprdjournal.com |

| Heating Method | Conduction and convection | Direct dielectric heating ijprdjournal.com |

| Temperature Control | Can have temperature gradients | Precise and uniform ijprdjournal.com |

| Energy Efficiency | Lower | Higher due to shorter reaction times ijprdjournal.com |

| Yields and Purity | Variable | Often improved ijprdjournal.com |

Utilization of Ionic Liquid Catalysts for Cyclization and Other Transformations

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as versatile tools in organic synthesis, acting as both solvents and catalysts. nih.govnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to conventional volatile organic solvents. nih.govnih.gov

In the context of biaryl benzoic acid synthesis, ILs can be employed in several ways. One approach involves supporting a catalyst on an ionic liquid. For instance, an ionic liquid-supported anthraquinone (B42736) photocatalyst has been used for the synthesis of benzoic acid derivatives through the cleavage of vicinal diols, offering an environmentally friendly process with a simple work-up and the ability to reuse both the catalyst and solvent. nih.gov Another key application is in Suzuki coupling reactions, a cornerstone for biaryl synthesis. A p-iodobenzoic acid substrate can be loaded onto an ionic liquid support, undergo a palladium-catalyzed Suzuki coupling with an aryl boronic acid in an aqueous medium, and then be cleaved from the support to yield the final biaryl product. sci-hub.se

Task-specific ionic liquids (TSILs) are designed with functional groups that can actively participate in or catalyze a reaction. Brønsted acidic TSILs, for example, have been shown to effectively catalyze esterification reactions of benzoic acid with various alcohols without the need for an additional organic solvent. dokumen.pub The reaction product often forms a separate layer, simplifying purification. dokumen.pub Dicationic, DABCO-based ionic liquids have also been developed as efficient and recyclable catalysts for various organic transformations, including Knoevenagel condensations, which are vital for constructing complex molecular scaffolds. nih.gov These ILs can activate carbonyl groups, enhancing reaction rates and yields under green conditions, such as ultrasound irradiation. nih.govroyalsocietypublishing.org

| Ionic Liquid Type | Application | Key Advantages | Source |

|---|---|---|---|

| Ionic Liquid-Supported Anthraquinone | Photocatalytic synthesis of benzoic acid derivatives | Reusable catalyst and solvent, environmentally friendly | nih.gov |

| Ionic Liquid-Supported Substrate | Suzuki coupling for biaryl synthesis | Facilitated product purification, reaction in aqueous media | sci-hub.se |

| Brønsted Acidic Task-Specific ILs | Esterification of benzoic acid | Acts as both solvent and catalyst, simple product separation | dokumen.pub |

| DABCO-based Dicationic ILs | Knoevenagel condensation and other C-C bond formations | High efficiency, recyclability, applicable in green conditions (e.g., sonication) | nih.gov |

Solvent-Free or Environmentally Benign Solvent Systems in Chemical Reactions

The push towards "green chemistry" has intensified research into minimizing or eliminating hazardous organic solvents from chemical processes. nih.govijrpr.comchemrxiv.org For the synthesis of this compound and its analogues, this has led to the exploration of solvent-free reactions and the use of environmentally benign solvents.

Solvent-free, or solid-state, reactions can be facilitated by techniques like high-speed ball milling (HSBM). nih.govscholarsjournal.net The classical Ullmann coupling, which can be used to form biaryl compounds, has been successfully performed under solvent-free HSBM conditions. nih.govscholarsjournal.net This method avoids high-boiling, toxic solvents like dimethylformamide and simplifies product purification, making the process cleaner, faster, and more sustainable. nih.govscholarsjournal.net Similarly, the Suzuki cross-coupling reaction can be conducted without any solvent by mixing the palladium catalyst, aryl halide, aryl boronic acid, and a base, which addresses environmental pollution and product separation issues. google.com

When a solvent is necessary, water is a universally accepted green option. chemrxiv.org Palladium-catalyzed Suzuki-Miyaura reactions have been adapted to run in aqueous systems, often using environmentally benign bases like potassium carbonate. gctlc.org Other green solvents that have proven effective for Suzuki-Miyaura couplings include glycerol, ethanol, and various ethers like 2-Me-THF and cyclopentyl methyl ether (CPME). acs.orgnih.govaidic.itscielo.br Glycerol, in particular, is cost-effective and allows for easy extraction of the biaryl product with a nonpolar solvent like hexane. scielo.br Nickel-catalyzed Suzuki-Miyaura couplings have also been successfully demonstrated in green solvents such as 2-Me-THF and t-amyl alcohol, providing a lower-cost alternative to palladium catalysis. nih.gov

| Methodology | Reaction Type | Key Features | Source |

|---|---|---|---|

| High-Speed Ball Milling (HSBM) | Ullmann Coupling | Solvent-free, avoids toxic high-boiling solvents, faster reaction | nih.govscholarsjournal.net |

| Solvent-Free Stirring | Suzuki Coupling | No organic solvent, mild conditions (25°C), simplified work-up | google.com |

| Aqueous System | Suzuki-Miyaura Coupling | Uses water as solvent and benign bases (e.g., K₂CO₃) | gctlc.org |

| Glycerol or Deep Eutectic Solvents | Suzuki-Miyaura Coupling | Cost-effective, biodegradable solvent, easy product extraction | scielo.br |

| 2-Me-THF / t-amyl alcohol | Nickel-Catalyzed Suzuki Coupling | Lower-cost catalyst system in recognized green solvents | nih.gov |

Optimization of Reaction Parameters for Yield and Selectivity Control

Achieving high yield and selectivity is a central goal in chemical synthesis. The optimization of reaction parameters such as temperature, catalyst loading, choice of base, and additives is critical for the synthesis of biaryl compounds like this compound.

In palladium-catalyzed direct arylation reactions, which can form biaryl linkages, the choice of additives and temperature can control the reaction pathway. For example, in one study, the addition of pivalic acid (PivOH) and a decrease in reaction temperature allowed for selective formation of one regioisomer over another during a cyclization reaction. researchgate.net The base used in cross-coupling reactions also plays a crucial role. In an asymmetric Suzuki-Miyaura reaction, screening various bases revealed that K₂CO₃ provided the best combination of conversion and enantiomeric excess for a specific diamine biaryl atropisomer. yau-awards.com Similarly, for the Suzuki coupling of 4-bromoanisole, the yield increased with the strength of the base in the order K₂CO₃ < Na₂CO₃ < NaOH. aidic.it

Modern approaches to optimization often employ Design of Experiments (DoE), a statistical methodology that allows for the simultaneous variation of multiple parameters to efficiently map the reaction space and identify optimal conditions. acs.org This method is more effective than traditional one-factor-at-a-time (OFAT) studies and can reveal complex interactions between variables. acs.org For the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds, reaction conditions were optimized by systematically varying the temperature, catalyst amount, and solvent, ultimately finding that a solvent-free reaction at 80°C with 10 mg of catalyst gave the highest yield. rsc.orgrsc.org

| Parameter Optimized | Reaction | Finding | Source |

|---|---|---|---|

| Additive and Temperature | Pd-catalyzed Direct Arylation | Pivalic acid and lower temperature controlled regioselectivity of cyclization. | researchgate.net |

| Base | Asymmetric Suzuki-Miyaura | K₂CO₃ was identified as the most effective base for yield and enantioselectivity. | yau-awards.com |

| Solvent | Condensation Reaction | Solvent-free conditions provided the best yield compared to various protic and aprotic solvents. | rsc.org |

| Catalyst Loading | Suzuki-Miyaura Coupling | Low catalyst loadings (0.5-1 mol%) were sufficient for gram-scale synthesis. | nih.gov |

Enantioselective and Diastereoselective Synthetic Strategies for Chirality Control

While this compound is achiral, many of its analogues can possess chirality, most notably axial chirality (atropisomerism) arising from restricted rotation around the C-C single bond connecting the two aryl rings. The synthesis of single enantiomers of these chiral biaryls is of immense importance, as biological activity is often specific to one stereoisomer.

The asymmetric Suzuki-Miyaura cross-coupling reaction is a premier method for achieving enantioselective synthesis of axially chiral biaryls. yau-awards.comnih.gov This strategy relies on the use of a palladium catalyst paired with a chiral ligand. nih.govresearchgate.net Ligands such as KenPhos have been used to synthesize axially chiral biaryl amides with high yields (80–92%) and excellent enantioselectivities (88–94% ee). nih.govresearchgate.net The development of novel chiral anionic ligands has also been shown to improve enantiomeric excess through distal ionic interactions between the substrate and the catalyst complex. yau-awards.com

Other innovative strategies have emerged for constructing these challenging motifs. A palladium-catalyzed tandem C-H/C-C activation, using cyclopropanes as coupling partners, provides a novel route to axially chiral biaryls with excellent enantiocontrol (up to >99% ee). chinesechemsoc.org Furthermore, organocatalysis offers a metal-free alternative. Chiral phosphonium (B103445) salts have been used to catalyze cascade reactions that lead to a diverse range of atropisomeric biaryls bearing phosphorus groups, proceeding through a central-to-axial chirality transfer process. bohrium.com

For molecules with multiple chiral centers, diastereoselective strategies are required. In the synthesis of complex molecules like 2-amino-4-phosphonobutanoic acid derivatives, electrophilic substitutions on chiral templates like Schöllkopf's bis-lactim ethers proceed with high regio- and stereoselectivity, controlled by the existing stereocenter. nih.gov

| Strategy | Key Reagents/Catalysts | Type of Chirality | Key Features | Source |

|---|---|---|---|---|

| Asymmetric Suzuki-Miyaura Coupling | Pd(OAc)₂ with chiral phosphine ligands (e.g., KenPhos) | Axial Chirality (Enantioselective) | High yields and enantiomeric excesses for a broad range of substrates. | nih.govresearchgate.net |

| Ionic Interaction-Directed Suzuki Coupling | Pd catalyst with chiral anionic ligands | Axial Chirality (Enantioselective) | Significantly increased enantiomeric excess compared to neutral ligands. | yau-awards.com |

| Pd-Catalyzed C-H/C-C Activation | Pd(II) catalyst with chiral ligands and cyclopropane (B1198618) partners | Axial Chirality (Enantioselective) | Novel bond activation strategy with excellent enantioselectivity. | chinesechemsoc.org |

| Organocatalytic Cascade Reaction | Chiral phosphonium salts | Axial Chirality (Enantioselective) | Metal-free synthesis involving central-to-axial chirality transfer. | bohrium.com |

| Substrate-Controlled Substitution | Chiral bis-lactim ethers as templates | Point Chirality (Diastereoselective) | High stereocontrol based on a pre-existing chiral scaffold. | nih.gov |

Chemical Transformations of the Carboxyl Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and other functional groups through well-established chemical transformations.

Esterification Reactions for Carboxylic Acid Protection and Prodrug Development

Esterification of the carboxylic acid group in this compound is a fundamental transformation used for both protecting the acid functionality during subsequent synthetic steps and for the development of prodrugs. nih.gov The temporary masking of the polar carboxyl group via ester formation can enhance a molecule's bioavailability and membrane permeability. mdpi.com

The hydrolysis of benzoic acid esters has been studied extensively as a reference for designing ester prodrugs of carboxylic acid agents. doi.org These studies show that the rate of hydrolysis, both chemical and enzyme-catalyzed, is highly dependent on the structure of the ester's alcohol moiety. doi.org For instance, while simple alkyl esters like methyl or ethyl esters can be synthesized under standard conditions, more complex esters designed for specific release mechanisms, such as those that form quinone-methide intermediates upon cleavage, have also been developed. nih.gov

Common methods for esterification include reaction with an alcohol in the presence of an acid catalyst or using a coupling agent. A mild and effective method involves using N-bromosuccinimide (NBS) as a catalyst, which allows for the esterification of various benzoic acids with alcohols at moderate temperatures. mdpi.com

Table 1: Representative Esterification Conditions for Benzoic Acids

| Catalyst/Reagent | Alcohol | Conditions | Purpose |

|---|---|---|---|

| Acid Catalyst (e.g., H₂SO₄) | Simple Alcohols (e.g., Methanol, Ethanol) | Reflux | Carboxylic Acid Protection |

| N-bromosuccinimide (NBS) | Various Alcohols | 70 °C | Mild Ester Synthesis mdpi.com |

| Glycolic Acid Derivatives | - | - | Prodrug Development doi.org |

Amidation and Peptide Coupling Reactions for Scaffold Extension

The conversion of the carboxylic acid group of this compound into an amide is a key strategy for extending the molecular scaffold and introducing new functionalities. Amidation reactions are fundamental in organic synthesis and medicinal chemistry. lookchemmall.com These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. lookchemmall.com

A variety of modern coupling reagents have been developed to facilitate efficient amide bond formation with minimal side products. researchgate.netuniurb.it These reagents are crucial for constructing complex molecules, including peptides, where preserving stereochemical integrity is essential. uniurb.it For example, reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like triethylamine (B128534) (NEt₃) are used to activate the carboxylic acid for reaction with an amine. Similarly, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), are standard for peptide couplings. luxembourg-bio.com

The synthesis of N-substituted benzamides often involves reacting a benzoic acid derivative with an amine using a suitable coupling agent or by first converting the acid to a more reactive intermediate. researchgate.netrsc.org These methods allow for the linkage of this compound to various amine-containing fragments, significantly expanding its structural diversity.

Table 2: Common Reagents for Amidation and Peptide Coupling

| Reagent Class | Examples | Additives/Base | Application |

|---|---|---|---|

| Carbodiimides | EDCI, DCC | HOBt, DIEA | General Amidation, Peptide Synthesis luxembourg-bio.com |

| Uronium/Onium Salts | HBTU, TBTU, PyBOP | DIEA, NEt₃ | Peptide Coupling, Scaffold Extension researchgate.net |

Formation of Reactive Acyl Halides and Anhydrides as Synthetic Intermediates

To enhance the reactivity of the carboxyl group, this compound can be converted into more electrophilic intermediates like acyl halides or anhydrides. These reactive species are not typically isolated but are generated in situ for immediate use in subsequent reactions, such as esterification or amidation. ontosight.ai

Acyl Halides: The most common acyl halides are acyl chlorides, which can be synthesized by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org For instance, 3-chlorobenzoyl chloride is a key reactant in the synthesis of various compounds, including benzamides and benzoxazoles, highlighting the utility of this intermediate. evitachem.comontosight.airesearchgate.net The resulting 2-(3-chlorophenyl)benzoyl chloride would be a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles.

Anhydrides: Acid anhydrides can be formed from carboxylic acids, often through the reaction of an acyl chloride with a carboxylate salt or by using a dehydrating agent. orgsyn.org For example, treating 2-(3-chlorobenzamido)benzoic acid with acetic anhydride under reflux leads to cyclization, forming a benzoxazinone, which demonstrates the reactivity of an anhydride in an intramolecular reaction. Mixed anhydrides can also be prepared and are useful in peptide synthesis. uniurb.it

These reactive intermediates are pivotal in overcoming the lower reactivity of the parent carboxylic acid, enabling a broader range of synthetic transformations.

Electrophilic and Nucleophilic Reactions on the Aromatic Rings

The two aromatic rings of this compound present distinct electronic environments, leading to different reactivities in substitution reactions.

Electrophilic Aromatic Substitution on the Benzoic Acid and Chlorophenyl Moieties

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. libretexts.org The regiochemical outcome of such reactions is governed by the electronic properties of the substituents already present on the ring. mnstate.eduualberta.ca

Benzoic Acid Moiety: The carboxylic acid group (-COOH) is a deactivating, meta-directing group. libretexts.org Its electron-withdrawing nature reduces the electron density of the attached phenyl ring, making it less susceptible to electrophilic attack compared to benzene (B151609). libretexts.org Any electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation, would be expected to occur at the positions meta to the carboxyl group.

Chlorophenyl Moiety: The chlorine atom (-Cl) is also an electron-withdrawing group, thus deactivating the ring towards EAS. However, due to the influence of its lone pairs of electrons, it is an ortho, para-director. The second substituent on this ring is the benzoic acid moiety, which acts as a bulky, deactivating group. Therefore, electrophilic attack on the chlorophenyl ring is also disfavored but would be directed to the positions ortho and para to the chlorine atom. The inherent reactivity of chlorine atoms in such aromatic systems toward electrophiles like Cl• radicals is known to be very high. researchgate.net

Nucleophilic Aromatic Substitution Involving the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. masterorganicchemistry.comyoutube.com The success of this reaction is highly dependent on the electronic properties of the ring. masterorganicchemistry.com

For an SNAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the chlorine atom is the potential leaving group. However, the substituents on the chlorophenyl ring (the other aryl group and a hydrogen atom) are not strongly electron-withdrawing groups positioned at the required ortho or para positions. The aryl group is at the meta position relative to the chlorine. Consequently, direct nucleophilic aromatic substitution of the chlorine atom is expected to be difficult under standard SNAr conditions. libretexts.org While substitution might be possible under forcing conditions with very strong nucleophiles, the substrate is not electronically pre-disposed for this type of reaction.

Site-Specific Functionalization and Orthogonal Reactivity Exploitation

The structure of this compound presents multiple reactive sites, making its selective functionalization a key challenge and opportunity in synthetic chemistry. The molecule contains two aromatic rings with distinct electronic properties, a carboxylic acid group, and a carbon-chlorine bond. The exploitation of orthogonal reactivity—the selective reaction of one functional group in the presence of others—is crucial for the targeted synthesis of complex derivatives.

The primary sites for functionalization include:

The carboxylic acid group.

The C-H bonds on the benzoic acid ring, particularly the positions ortho to the carboxyl group.

The C-H bonds on the 3-chlorophenyl ring.

The C-Cl bond on the 3-chlorophenyl ring.

Modern synthetic methods have enabled highly site-specific modifications. The carboxylic acid group can act as a directing group for ortho C-H activation, a powerful strategy for introducing new substituents. For instance, ruthenium-catalyzed ortho-C-H allylation of benzoic acids with vinylcyclopropanes proceeds with high selectivity, demonstrating how the carboxylate directs the metal catalyst to the adjacent C-H bond for functionalization researchgate.net. A similar directing group effect is observed in ortho-selective amination reactions that proceed through the rearrangement of acyl O-hydroxylamines rsc.org.

Another established strategy for site-specific functionalization is ortho-lithiation. In related systems, such as 2-(3-chlorophenyl)-1,3-dioxolanes (a protected form of the corresponding aldehyde), ortho-lithiation allows for the introduction of various electrophiles at the position adjacent to the directing group researchgate.net. This principle can be applied to achieve regioselective substitution on the benzoic acid ring.

The differential reactivity of the two aromatic rings allows for selective reactions. The benzoic acid ring is generally more electron-deficient due to the withdrawing effect of the carboxyl group, while the 3-chlorophenyl ring's reactivity is modulated by the chloro substituent. This allows for selective electrophilic or nucleophilic aromatic substitution reactions under carefully controlled conditions.

Table 1: Potential Site-Specific Reactions on this compound

| Reactive Site | Potential Reaction Type | Reagents and Conditions Example | Expected Functionalization |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Forms an ester derivative |

| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent (e.g., DCC) | Forms an amide derivative |

| C-H Bond (ortho to -COOH) | C-H Activation/Allylation | Vinylcyclopropane, [Ru(p-cymene)Cl₂]₂, Base | Introduces an allyl group at the ortho position researchgate.net |

| C-H Bond (ortho to -COOH) | C-H Activation/Amination | N-acyloxycarbamate, FeSO₄, TFA | Introduces an amino group at the ortho position rsc.org |

| C-Cl Bond | Cross-Coupling (e.g., Suzuki) | Boronic Acid, Palladium Catalyst, Base | Replaces chlorine with an aryl, alkyl, or other group |

| Aromatic Rings | Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Introduces a nitro group, position depends on directing effects |

Derivatization for Analytical Enhancement and Bioactivity Modulation

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, which is better suited for a specific purpose. For this compound and related structures, this is employed to enhance analytical detection or to modulate biological activity.

Derivatization for Analytical Enhancement

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve sensitivity and selectivity. academicjournals.org The process can enhance chromatographic separation, improve ionization efficiency in the mass spectrometer's source, and direct fragmentation in tandem MS (MS/MS) for more specific detection. academicjournals.orgresearchgate.net

A prominent example of an advanced derivatization technique is charge-switch derivatization . This method is particularly useful for analytes that ionize poorly or exist in a region of the mass spectrum with high background noise. nih.gov The strategy involves tagging the analyte with a reagent that reverses the polarity of the resulting ion during analysis. For example, lipids that are typically analyzed in the positive ion mode can be derivatized with 3-(chlorosulfonyl)benzoic acid. nih.govacs.org This introduces a strongly acidic sulfonate group, allowing the derivative to be detected with very high sensitivity and stability in the negative ion mode. nih.govacs.org This "charge-switch" significantly improves the signal-to-noise ratio and lowers the limits of detection. nih.gov

Another approach involves introducing a permanently charged moiety, such as a quaternary ammonium (B1175870) group, to ensure the derivative is always charged, thereby boosting ionization efficiency in electrospray ionization (ESI) MS. academicjournals.org For carboxylic acids, derivatization kits have been developed using reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate (2-FMP) to impart a positive charge, enabling more sensitive detection in positive ion mode. google.com

Table 2: Derivatization Strategies for Enhanced MS Detection

| Strategy | Derivatizing Agent Example | Mechanism | Benefit |

| Charge-Switch | 3-(chlorosulfonyl)benzoic acid | Adds a functional group that is readily ionized in the opposite polarity mode (e.g., positive to negative) nih.govacs.org | Increased sensitivity and stability, reduced background interference nih.gov |

| Charge-Tagging (Positive) | 2-fluoro-1-methylpyridinium p-toluenesulfonate (2-FMP) | Introduces a permanent positive charge to the analyte google.com | Enhanced ionization efficiency in positive ESI mode academicjournals.orggoogle.com |

| Fluorogenic Derivatization | 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole | Adds a fluorescent tag to the analyte | Enables highly sensitive fluorescence detection in HPLC academicjournals.org |

| Hydrazone Formation | 4-hydrazinobenzoic acid | Reacts with carbonyl groups to form stable hydrazones unesp.br | Improves stability and chromatographic separation for aldehyde/ketone analysis unesp.br |

Derivatization for Bioactivity Modulation

In research on structurally related compounds, the synthesis of hydrazone derivatives was shown to yield molecules with significant antimicrobial properties. researchgate.net The reaction of a benzoic acid derivative with hydrazine (B178648) hydrate (B1144303) produces a hydrazide, which can then be reacted with various aldehydes to form a library of hydrazones, each with potentially unique bioactivity. researchgate.net Similarly, the formation of imines through condensation with aminobenzoic acids is another route to novel compounds with distinct structural and electronic properties. nih.gov These strategies highlight how systematic derivatization can be a powerful tool in drug discovery to explore the structure-activity relationship (SAR) of a parent compound like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Chlorophenyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(3-chlorophenyl)benzoic acid. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the two phenyl rings and the acidic proton of the carboxyl group. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm). The aromatic region (δ 7-8.5 ppm) will show a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. Protons on the benzoic acid ring will have different chemical shifts from those on the 3-chlorophenyl ring, influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 165-185 ppm). The spectrum will also show distinct signals for the 11 aromatic carbons. The chemical shifts of these carbons are influenced by the attached substituents (-COOH, -Cl, and the other phenyl ring), allowing for their specific assignment. For instance, the carbon atom attached to the chlorine atom will experience a distinct shift compared to the other carbons on that ring. docbrown.info

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (δ ppm) ```html

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| Carboxyl (C=O) | ~167 | Typical range for aromatic carboxylic acids. |

| Aromatic C-Cl | ~134 | Directly bonded to electron-withdrawing chlorine. |

| Aromatic C-COOH | ~130-133 | Deshielded by the carboxylic acid group. |

| Aromatic C-C (ipso) | ~140-145 | Quaternary carbons at the ring junction, typically deshielded. |

| Aromatic C-H | ~125-135 | Range for substituted benzene (B151609) rings. [3, 30] |

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within each aromatic ring, confirming the relative positions of the protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, LC-MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₃H₉ClO₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule. The fragmentation pattern of this compound is expected to show several characteristic losses, providing structural confirmation. docbrown.infoKey fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgAnother significant fragmentation would be the cleavage of the C-C bond between the two phenyl rings.

Interactive Data Table: Expected Mass Spectrometry Fragments

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. docbrown.infoA strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration will appear around 1700-1725 cm⁻¹. researchgate.netOther key absorptions include C-O stretching (around 1210-1320 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and aromatic C-H stretching (just above 3000 cm⁻¹). The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

nist.govnist.govRaman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the symmetric aromatic ring breathing modes and C=C stretching vibrations often give rise to strong signals, providing a clear fingerprint for the aromatic backbone of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

X-ray Crystallography for Single Crystal Structure Determination and Solid-State Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular connectivity and conformation.

Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice. For carboxylic acids, a common and highly stable supramolecular arrangement is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via a pair of O-H···O hydrogen bonds. pleiades.onlineThe analysis would also detail other intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atom, which govern the overall crystal structure.

pleiades.onlinersc.org

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis (e.g., HPLC, UHPLC, Chiral Chromatography)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and isomeric byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of benzoic acid derivatives. researchgate.netekb.egA typical method would utilize a C18 stationary phase with a mobile phase consisting of an acidified mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comDetection is usually performed with a UV detector, as the aromatic rings provide strong chromophores. UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. These techniques are crucial for determining the purity of a sample, with impurities appearing as separate peaks in the chromatogram.

nih.govIsomer Separation: HPLC is particularly important for separating this compound from its various positional isomers (e.g., 2-(2-chlorophenyl)benzoic acid, 2-(4-chlorophenyl)benzoic acid, 3-(3-chlorophenyl)benzoic acid, etc.), which may be present as impurities from the synthesis.

Chiral Chromatography: The this compound molecule itself is not chiral. Therefore, chiral chromatography would not be necessary for its standard analysis. This technique would only become relevant if the molecule were derivatized with a chiral reagent or if it exhibited atropisomerism, which is unlikely in this specific structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₁₃H₉ClO₂. A close agreement between the experimental and theoretical values serves as strong evidence to validate the empirical and, by extension, the molecular formula of the compound.

Interactive Data Table: Theoretical Elemental Composition

Note: Calculations are based on a molecular weight of 232.66 g/mol .

Table of Mentioned Compounds

Compound Name This compound 2-chlorobenzoic acid 3-chlorobenzoic acid 2-(3-chlorophenyl)-1H-benzimidazole Benzoic acid 2-chloro-3-phenylbenzoic acid 2-(2-Chlorophenyl)benzimidazole 2-(2-chlorophenyl)benzoic acid 2-(4-chlorophenyl)benzoic acid 3-(3-chlorophenyl)benzoic acid Acetonitrile Methanol

Computational Chemistry and Molecular Modeling Studies of 2 3 Chlorophenyl Benzoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that are critical for that activity.

For 2-(3-chlorophenyl)benzoic acid, QSAR studies would be instrumental in predicting its potential efficacy against various biological targets. While specific QSAR models developed exclusively for a series containing this compound are not prominently documented in publicly available literature, the principles of QSAR can be applied to understand its potential activities. For instance, studies on the toxicity of substituted benzoic acids have shown that properties like the partition coefficient (log P) and the electronic parameter pKa are significant predictors of activity. nih.gov The presence of the chlorophenyl group in this compound significantly influences its lipophilicity and electronic distribution, which are key descriptors in many QSAR models.

A hypothetical QSAR analysis for a series of analogs of this compound might involve the calculation of various molecular descriptors, as outlined in the table below.

| Descriptor Type | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity with biological targets. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule within a receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and interaction with hydrophobic pockets in proteins. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |

By correlating these descriptors with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity), a predictive QSAR model could be established. Such a model would be invaluable for designing new derivatives of this compound with potentially improved potency and selectivity.

Molecular Docking and Protein-Ligand Interaction Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Specific molecular docking studies for this compound are not extensively reported. However, research on structurally similar compounds provides insights into its potential interactions. For example, docking studies on derivatives containing a chlorophenyl group have demonstrated the importance of this moiety in forming key interactions within protein active sites. nih.govresearchgate.net These interactions often include hydrophobic interactions and, in some cases, halogen bonds.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Selection and Preparation of the Protein Target: A protein of interest (e.g., an enzyme implicated in a disease) would be selected, and its 3D structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the protein in various possible conformations and orientations.

Scoring and Analysis: The resulting poses would be "scored" based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the specific molecular interactions.

The potential interactions for this compound within a hypothetical protein active site are summarized in the table below.

| Interaction Type | Involving Moiety of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid group (-COOH) | Polar residues (e.g., Serine, Threonine, Asparagine, Glutamine) or backbone atoms. |

| Hydrophobic Interactions | Phenyl and chlorophenyl rings | Nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine). |

| Pi-Pi Stacking | Phenyl and chlorophenyl rings | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Halogen Bonding | Chlorine atom | Electron-rich atoms like oxygen or nitrogen in amino acid side chains or backbones. |

These predicted interactions can guide the rational design of more potent inhibitors by suggesting modifications to the structure of this compound to enhance binding affinity and specificity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor ADMET profiles.

A summary of likely ADMET predictions for this compound is presented below. It is important to note that these are theoretical predictions and would require experimental validation.

| ADMET Property | Predicted Outcome for this compound | Rationale/Governing Structural Features |

| Absorption | Likely good oral absorption | The molecule's size and moderate lipophilicity generally fall within the range for good passive diffusion across the gut wall. |

| Distribution | Moderate to high plasma protein binding | The presence of lipophilic aromatic rings and an acidic group suggests potential binding to albumin in the blood. |

| Metabolism | Likely metabolized by Cytochrome P450 enzymes | Aromatic rings are common sites for hydroxylation by CYP enzymes. The carboxylic acid may undergo glucuronidation. |

| Excretion | Primarily renal excretion | Metabolites, particularly more polar ones like glucuronide conjugates, are typically cleared by the kidneys. |

| Toxicity | Potential for hepatotoxicity to be evaluated | Compounds containing a carboxylic acid moiety can sometimes form reactive acyl glucuronides. Potential for off-target effects would need to be assessed. |

These in silico predictions provide a preliminary risk assessment for this compound, highlighting areas that would require careful experimental investigation during its development as a potential therapeutic agent.

Investigation of Biological Activities and Structure Activity Relationships Sar

In Vitro Pharmacological Evaluation

The in vitro assessment of 2-(3-chlorophenyl)benzoic acid derivatives has encompassed a range of assays to determine their effects on specific enzymes, receptors, and cellular functions.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov The inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major strategy for managing inflammation. nih.gov Derivatives of benzoic acid have been investigated as COX inhibitors. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, with varying degrees of selectivity for COX-1 and COX-2. nih.govresearchgate.net The development of selective COX-2 inhibitors has been a significant focus in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. researchgate.net

Assays to determine COX inhibition typically measure the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), in the presence of the test compound. nih.gov Fluorometric screening kits are also available, which detect the intermediate product prostaglandin G2. sigmaaldrich.com The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in regulating various physiological processes and are targets for numerous drugs. nih.govapexbt.com The binding of ligands to these receptors can either activate (agonist) or block (antagonist) their downstream signaling pathways. nih.gov

Derivatives of 1-(3-chlorophenyl)-2-aminoethanol have been synthesized and evaluated for their activity at human β1-, β2-, and β3-adrenergic receptors. nih.gov One such derivative, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid, demonstrated potent agonist activity at the human β3-adrenergic receptor with high selectivity over β1- and β2-adrenergic receptors. nih.gov This highlights the potential for the 3-chlorophenyl group to be incorporated into molecules targeting adrenergic receptors.

The evaluation of receptor binding and functional activity is typically carried out using cell lines expressing the specific receptor subtype. nih.gov Agonist activity is often determined by measuring the production of second messengers, such as cyclic AMP (cAMP), upon receptor activation. mdpi.com The potency of an agonist is expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

| Compound Derivative | Receptor Target | Activity | Potency (EC50) | Selectivity |

| [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid | Human β3-AR | Agonist | 0.062 nM | 210-fold over β2-AR, 103-fold over β1-AR |

| [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid | Rat β3-AR | Agonist | 0.016 nM | Not specified |

This table presents data on a derivative of 1-(3-chlorophenyl)-2-aminoethanol, which contains the 3-chlorophenyl moiety.

Cell-based functional assays are critical for understanding how a compound affects cellular processes and signaling pathways in a more physiologically relevant context than biochemical assays. americanpeptidesociety.orgnjbio.com These assays can measure a variety of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. americanpeptidesociety.org

A 2,5-substituted benzoic acid scaffold, which shares a structural element with this compound, was designed to dually inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The on-target cellular activity of these compounds was confirmed in model lymphoma cell lines that are dependent on these proteins for survival, demonstrating the ability of this scaffold to induce cell death. nih.gov

The Cell Painting assay is a high-content screening method that uses fluorescent dyes to visualize multiple cellular organelles, allowing for the morphological profiling of cells in response to chemical compounds. nih.gov This assay can be used across various cell types to identify phenotypic changes and infer the mechanism of action of a compound. nih.gov

Exploration of Diverse Therapeutic Potential

The structural features of this compound and its analogs have prompted investigations into their potential applications in various therapeutic areas, including cancer and infectious diseases.

The search for novel anticancer agents is an ongoing effort in medicinal chemistry. Benzoic acid derivatives have been explored for their potential as anticancer agents. mdpi.com The cytotoxic activity of new compounds is often evaluated against a panel of human cancer cell lines to determine their potency and selectivity. mdpi.com

For instance, a 2,5-substituted benzoic acid derivative was developed as a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer. nih.gov This compound, referred to as 24, demonstrated binding to both Mcl-1 and Bfl-1 with Ki values of 100 nM and showed on-target cellular activity in lymphoma cell lines. nih.gov

Another study investigated the anti-tumor and anti-metastatic activity of 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo(3,2-a)-benzimidazole-2-acetic acid in mice with Lewis lung carcinoma. researchgate.net This compound was found to be an effective anti-tumor and anti-metastatic agent, while not being cytotoxic to HEp-2 human epidermal tumor cells in vitro. researchgate.net

The antiproliferative activity of compounds is typically quantified by their IC50 values, which represent the concentration required to inhibit cell growth by 50%.

| Compound Class/Derivative | Cancer Cell Line(s) | Target(s) | Activity |

| 2,5-substituted benzoic acid (compound 24) | Lymphoma cell lines | Mcl-1, Bfl-1 | Induces cell death |

| 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo(3,2-a)-benzimidazole-2-acetic acid | Lewis lung carcinoma (in vivo) | Not specified | Anti-tumor, Anti-metastatic |

| 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo(3,2-a)-benzimidazole-2-acetic acid | HEp-2 human epidermal tumor cells | Not specified | Not cytotoxic |

Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties. researchgate.net They are used as preservatives in food, medicine, and cosmetic products. researchgate.net The antimicrobial activity of benzoic acid is attributed to its ability to disrupt bacterial cell homeostasis. researchgate.net

Studies have shown that benzoic acid derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com For example, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed antimicrobial activity against Gram-positive bacterial strains. mdpi.com Another 1,3-oxazole derivative containing a phenyl group at the 5-position was active against the fungal strain C. albicans. mdpi.com

The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

| Compound Derivative | Microbial Strain(s) | Activity |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | Antimicrobial |

| 1,3-oxazol-5(4H)-one derivative of the above | Gram-positive bacteria | Antimicrobial |

| 1,3-oxazole with a phenyl group at 5-position | Candida albicans | Antifungal |

Anti-inflammatory Property Investigations

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, significant research has been conducted on closely related derivatives, particularly those of salicylic (B10762653) acid. One such derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been synthesized and evaluated for its anti-inflammatory and analgesic activities. ukwms.ac.idsemanticscholar.org This compound is a novel salicylic acid derivative that shows promise as an alternative to acetylsalicylic acid (ASA). semanticscholar.orgnih.gov

In preclinical studies using a lipopolysaccharide (LPS)-induced rat model, this derivative demonstrated a significant reduction in inflammatory parameters. nih.gov It is hypothesized to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. ukwms.ac.idnih.gov In silico studies have suggested a higher affinity of this derivative for the COX-2 receptor compared to ASA. nih.gov Furthermore, it has been shown to suppress the expression of nuclear factor kappa beta (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and inflammation. nih.gov In studies on septic mice, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated superior suppression of NF-κB in the renal cortex, renal medulla, and alveolar regions compared to ASA. nih.gov

Another structurally related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has also been investigated for its anti-inflammatory effects. mdpi.com In a carrageenan-induced paw edema model in rats, this compound significantly reduced paw edema, particularly after repeated administration. mdpi.com It was also found to decrease serum levels of the pro-inflammatory cytokine TNF-α in an LPS-induced systemic inflammation model. mdpi.com

The following table summarizes the anti-inflammatory effects of a key derivative:

| Compound | Model | Key Findings |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significantly reduced inflammatory parameters; hypothesized to inhibit COX-2 and NF-κB signaling. nih.govnih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema in rats | Significant reduction in paw edema; decreased serum TNF-α levels. mdpi.com |

Research in Neurological Disorders and Neurotransmission Modulation

The therapeutic potential of compounds structurally related to this compound has been explored in the context of neurological disorders. For instance, 2,3-benzodiazepine (2,3-BDZ) derivatives, which can be synthesized from benzoic acid precursors, are noncompetitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. acs.orgnih.gov Excessive stimulation of AMPA receptors has been implicated in a variety of acute and chronic neurological disorders, including cerebral ischemia, epilepsy, Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). acs.orgnih.gov The investigation of 2,3-BDZ analogues is therefore motivated by their potential anticonvulsant and neuroprotective properties. nih.gov

Furthermore, benzoic acid derivatives have been incorporated into multifunctional drug delivery systems for the treatment of glaucoma-related neurodegeneration. nih.gov A biodegradable and injectable thermogel modified with a benzoic acid derivative has been shown to possess potent antioxidant activities and the ability to provide sustained drug delivery, which can help in attenuating neurodegeneration by suppressing oxidative stress and reducing retinal ganglion cell loss. nih.gov

The modulation of neurotransmission is another area of interest. Some sigma receptor ligands have been shown to modulate serotonergic neurotransmission, suggesting a potential mechanism for antidepressant effects. nih.gov While not directly involving this compound, this highlights the broader potential for aromatic acid derivatives to interact with key neurological targets.

Metabolic Disorder Research (e.g., PPARα agonists for antidiabetic/antiobesity effects)

Derivatives of benzoic acid have been investigated for their potential to treat metabolic disorders through the activation of peroxisome proliferator-activated receptors (PPARs). A series of novel cyclic amine-substituted benzoic acid derivatives were synthesized and evaluated for their PPARα agonist activity. nih.gov One of these compounds, (S)-3-[3-[2-(4-chlorophenyl)-4-methylthyazole-5-carboxamido]piperidin-1-yl]benzoic acid, was identified as a potent and highly selective human PPARα agonist. nih.gov This compound was effective in lowering triglycerides in high-fat diet-fed dogs. nih.gov

Another study focused on an oxybenzylglycine-based compound, 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, which was found to be a potent and selective PPARα agonist with potential for the treatment of atherosclerosis and dyslipidemia. documentsdelivered.com

Systematic Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing lead compounds and designing new molecules with improved potency and selectivity.

Influence of Substituent Position and Electronic Nature on Biological Response

The position and electronic nature of substituents on the aromatic rings of 2-phenylbenzoic acid derivatives can have a profound impact on their biological activity. For example, in a study of benzoic acid derivatives as inhibitors of α-amylase, the position of hydroxyl groups on the benzene (B151609) ring was found to be critical. nih.gov A hydroxyl group at the 2-position of the benzene ring had a strong positive effect on the inhibitory activity, whereas hydroxylation at the 5-position had a negative effect. nih.gov

The electronic nature of substituents on benzoylpiperidine analogs has been shown to influence their potency as dopamine (B1211576) transporter (hDAT) inhibitors, with electron-withdrawing groups potentially enhancing activity. mdpi.com In the context of 2,3-BDZ derivatives as AMPA receptor antagonists, it was noted that an electron-withdrawing group at the meta position of the phenyl ring could be important for inhibitory activity. nih.gov

Conformational Requirements for Receptor Binding and Efficacy

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target and elicit a response. For a ligand to bind effectively to a receptor, it must adopt a conformation that is complementary to the binding site. This can involve the molecule adopting a specific low-energy conformation or having the flexibility to adapt its shape upon binding.

Studies on non-visual arrestins have demonstrated that significant conformational changes occur upon receptor binding, highlighting the dynamic nature of protein-ligand interactions. nih.gov In the design of receptor antagonists, conformationally constrained analogues of amino acids have been used to probe the optimal geometry for receptor binding. For instance, the incorporation of conformationally constrained phenylalanine derivatives into a cholecystokinin-2 (CCK(2)) receptor antagonist revealed that certain constraints led to a significant loss of affinity, while others maintained or improved it. nih.gov

Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. longdom.org Enantiomers, which are non-superimposable mirror images of each other, can have vastly different interactions with chiral biological targets like enzymes and receptors. longdom.org

The importance of stereochemistry has been demonstrated in studies of 3-Br-acivicin isomers and their derivatives, where only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of the natural isomers. nih.gov Similarly, in the development of glycosylated 2-phenyl-indoles as potential antitumor agents, the stereochemistry at the anomeric position and at other carbon centers within the carbohydrate residue was found to have a clear influence on DNA binding. nih.gov

Mechanistic Investigations of 2 3 Chlorophenyl Benzoic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Chemical Synthesis

The synthesis of 2-(3-chlorophenyl)benzoic acid and its derivatives often involves established organic reactions such as the Ullmann condensation or Suzuki-Miyaura coupling. Mechanistic studies of these synthetic routes focus on understanding the sequence of elementary steps, identifying reactive intermediates, and optimizing reaction conditions to improve yield and purity.

While specific, detailed kinetic studies for the synthesis of this compound are not extensively documented in readily available literature, the kinetics of the underlying reaction types, such as the Suzuki-Miyaura and Ullmann couplings, are well-established.

For a typical palladium-catalyzed Suzuki-Miyaura coupling, which can be used to form the biphenyl (B1667301) backbone of the molecule, kinetic analyses generally involve monitoring the concentration of reactants and products over time to determine the reaction order with respect to each component (the aryl halide, the boronic acid, the palladium catalyst, and the base). wikipedia.orgyoutube.com The catalytic cycle is understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Kinetic studies help to identify the rate-determining step, which can vary depending on the specific substrates, ligands, and conditions used. nih.gov For instance, in many cases, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step. wikipedia.org

Similarly, the Ullmann condensation, a copper-catalyzed reaction often used to form N-aryl bonds in derivatives like N-(3-chlorophenyl)anthranilic acid, involves the coupling of an aryl halide with an amine. wikipedia.orgscielo.br Kinetic studies would aim to derive a rate law that describes how the reaction rate depends on the concentrations of the aryl halide, the amine, the copper catalyst, and the base. colab.wsnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

A hypothetical rate law for these reactions often takes the form: Rate = k[Aryl Halide]x[Coupling Partner]y[Catalyst]z[Base]w

The table below outlines the typical objectives of kinetic studies for these synthetic reactions.

| Parameter | Description | Typical Method of Determination |

| Reaction Order (x, y, z, w) | The exponent of the concentration term for a given reactant in the rate law, indicating its influence on the reaction rate. | Method of initial rates; graphical analysis of concentration vs. time data. |